![molecular formula C16H13ClN2S B14243893 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine CAS No. 325770-14-7](/img/structure/B14243893.png)
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a chlorophenyl derivative with an appropriate thioamide under acidic or basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine ring through a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Final Product Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Scalability: The process is designed to be scalable, allowing for large-scale production while maintaining consistency in product quality.
化学反応の分析
Types of Reactions
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Research includes its effects on various biological pathways and its potential as a biochemical probe.
作用機序
The mechanism of action of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-ethylthiazole: Lacks the pyridine ring, making it less versatile in terms of biological activity.
4-(4-Chlorophenyl)-1,3-thiazole: Similar structure but without the ethyl group, affecting its reactivity and interactions.
2-Ethyl-1,3-thiazole: Lacks both the chlorophenyl and pyridine rings, significantly altering its properties.
Uniqueness
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine is unique due to the combination of the thiazole, pyridine, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
特性
CAS番号 |
325770-14-7 |
|---|---|
分子式 |
C16H13ClN2S |
分子量 |
300.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-ethyl-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C16H13ClN2S/c1-2-14-19-15(11-3-5-13(17)6-4-11)16(20-14)12-7-9-18-10-8-12/h3-10H,2H2,1H3 |
InChIキー |
WYIOFCNOIXSLQW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(S1)C2=CC=NC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
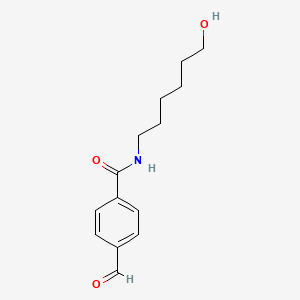
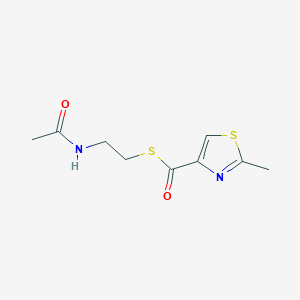
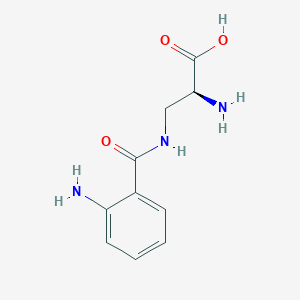
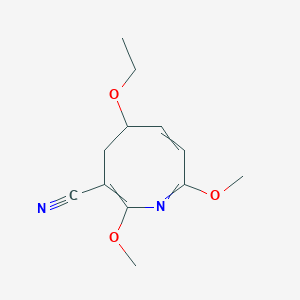
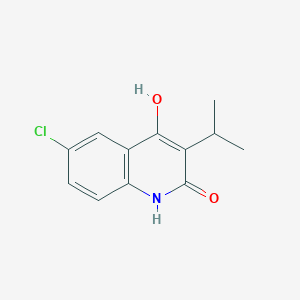
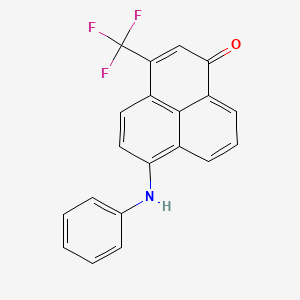
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)

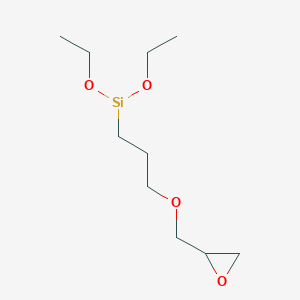
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
